molecular formula C25H25N5O3S B2959634 2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872839-67-3

2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2959634
M. Wt: 475.57
InChI Key: NCSHCZCTIBWKKH-UHFFFAOYSA-N
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Description

The compound “2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide” is a complex organic molecule. It belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . The compound has a molecular weight of 397.494 and a chemical formula of C20H23N5O2S .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also contains multiple methyl groups, an amide group, and a thioether linkage .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of diverse heterocyclic compounds. Elmuradov et al. (2011) demonstrated the synthesis of 2,3-Dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting similar compounds with aromatic aldehydes and furfural (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

  • Preparation of Antimicrobial and Antioxidant Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures, demonstrating their application as COX inhibitors, with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological and Pharmacological Research

  • Antimicrobial Activity Studies : Chandrashekaraiah et al. (2014) explored the antimicrobial activity of pyrimidine-azitidinone analogues synthesized from similar compounds against various bacterial and fungal strains (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

  • Evaluation for CNS Depressant Activity : Manjunath et al. (1997) synthesized 2-Chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives from similar structures for assessing their central nervous system depressant activity (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Radiopharmaceutical Applications

  • Radioligand Imaging : Dollé et al. (2008) described the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET, showcasing the potential use of similar compounds in radiopharmaceutical applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Anti-HIV and Anti-inflammatory Research

properties

IUPAC Name

2-[7-(3,5-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-15-11-16(2)13-17(12-15)21-26-22-20(24(32)30(5)25(33)29(22)4)23(27-21)34-14-19(31)28(3)18-9-7-6-8-10-18/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHCZCTIBWKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

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